

Nodinitib-1 Selectivity Profile Against NOD2: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the selectivity profile of **Nodinitib-1** against the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). The information presented is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for research and drug development purposes.

Introduction to Nodinitib-1 and NOD2 Signaling

Nodinitib-1, also known as ML130, is a potent and selective small molecule inhibitor of NOD1, an intracellular pattern recognition receptor crucial to the innate immune system.[1][2][3] NOD1 and its close homolog NOD2 are responsible for detecting specific peptidoglycan fragments from bacteria, which triggers a signaling cascade.[4] Activation of NOD2 leads to the recruitment of the kinase RIPK2, subsequent activation of the transcription factor NF-κB, and the production of pro-inflammatory cytokines. Given that dysregulation of the NOD2 pathway is implicated in a variety of inflammatory diseases, it represents a significant target for therapeutic development.

Nodinitib-1 Selectivity Profiling

Nodinitib-1 was discovered through a high-throughput screening campaign and has been extensively characterized as a highly selective inhibitor of NOD1, demonstrating significantly lower activity against NOD2.[3]



Comparative Inhibitory Activity

The inhibitory potency of **Nodinitib-1** against NOD1 and NOD2 is summarized in the table below, alongside data for another known dual NOD1/NOD2 inhibitor for comparison.

| ty (NOD2 DD1 IC50) |
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Off-Target Kinase Selectivity

To further assess its specificity, **Nodinitib-1** was profiled against an extensive panel of 443 kinases at a concentration of 10 μ M. The results of this KinomeScreen revealed a high degree of selectivity, with only minimal off-target activity observed against a small number of kinases.



| Kinase Target | % of Control @ 10 μM |
|-----------------------------------|----------------------|
| Aurora Kinase B (AURK B) | 21% |
| Aurora Kinase C (AURK C) | 23% |
| Fms-like tyrosine kinase 3 (FLT3) | 27% |
| RIO kinase 2 (RIOK2) | 6% |

This data indicates that Nodinitib-1 exhibits very weak inhibitory activity against these kinases, even at a high concentration, underscoring its high selectivity for NOD1.

Experimental Protocols NOD1/NOD2 Inhibition Assay (NF-kB Luciferase Reporter Assay)

This cell-based functional assay is employed to quantify the inhibitory activity of compounds on the NOD1 and NOD2 signaling pathways.

Materials:

- HEK293T cells
- Plasmids: pNF-κB-Luc (luciferase reporter), pRL-TK (Renilla luciferase for normalization), and a human NOD1 or NOD2 expression vector
- Transfection reagent (e.g., Lipofectamine 2000)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)
- Dual-Glo Luciferase Assay System
- Luminometer



Procedure:

- Cell Seeding: HEK293T cells are seeded into 96-well plates at a density of 2 x 10⁴ cells per well and incubated overnight.
- Transfection: The cells are co-transfected with the NF-kB luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the human NOD1 or NOD2 expression plasmid.
- Compound Treatment: Following a 24-hour transfection period, the culture medium is replaced with fresh medium containing serial dilutions of **Nodinitib-1** or a vehicle control. The cells are incubated for 1 hour.
- Agonist Stimulation: The respective NOD1 or NOD2 agonist is added to the wells to stimulate the signaling cascade.
- Incubation: The plates are incubated for an additional 6 to 8 hours at 37°C.
- Lysis and Luminescence Measurement: The cells are lysed, and both firefly and Renilla luciferase activities are measured sequentially using a luminometer according to the manufacturer's instructions for the luciferase assay system.
- Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The half-maximal inhibitory concentration (IC50) values are then calculated by fitting the dose-response data to a fourparameter logistic equation.

Kinase Selectivity Profiling (KinomeScreen)

This biochemical assay provides a broad assessment of a compound's selectivity against a large panel of kinases.

Materials:

- A panel of purified recombinant kinases
- Specific peptide substrates for each kinase
- 33P-y-ATP



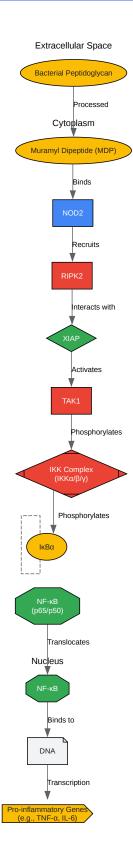
- Nodinitib-1
- Filter plates
- Scintillation counter

Procedure:

- Reaction Setup: Kinase reactions are prepared in a multi-well plate, with each well containing a specific kinase, its corresponding peptide substrate, and the test compound (Nodinitib-1 at a fixed concentration, e.g., 10 µM) in a standardized kinase reaction buffer.
- Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-y-ATP.
- Incubation: The reaction mixtures are incubated at room temperature for a defined period, typically 20 to 30 minutes, to allow for substrate phosphorylation.
- Termination and Washing: The reactions are terminated, and the reaction mixtures are spotted onto filter plates. The filters are then washed extensively to remove any unincorporated ³³P-y-ATP.
- Detection: The filter plates are dried, and the amount of radioactivity incorporated into the peptide substrate in each well is quantified using a scintillation counter.
- Data Analysis: The measured radioactivity is directly proportional to the kinase activity. The
 percentage of control activity is determined by comparing the kinase activity in the presence
 of the test compound to that of a vehicle control.

Visualizations





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Caption: A simplified diagram of the NOD2 signaling pathway leading to NF-кB activation.





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